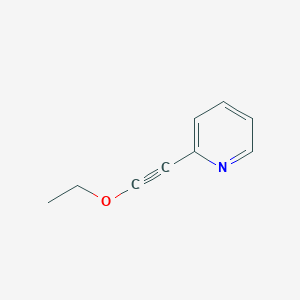
2-(Ethoxyethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxyethynyl)pyridine, also known as 2-EEPy, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of pyridine and contains an ethoxyethynyl group, which makes it a valuable building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to interact with biological targets through covalent bonding or non-covalent interactions. For example, 2-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Additionally, 2-(Ethoxyethynyl)pyridine has been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Ethoxyethynyl)pyridine depend on its specific application and target. For example, 2-(Ethoxyethynyl)pyridine has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, 2-(Ethoxyethynyl)pyridine has been shown to exhibit herbicidal activity by inhibiting the activity of photosystem II, a crucial component of the photosynthetic machinery in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Ethoxyethynyl)pyridine in lab experiments is its versatility as a building block for the synthesis of various organic compounds. Moreover, 2-(Ethoxyethynyl)pyridine is commercially available and relatively inexpensive, which makes it accessible to researchers. However, 2-(Ethoxyethynyl)pyridine has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Orientations Futures
There are several future directions for research on 2-(Ethoxyethynyl)pyridine. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to investigate its potential as a molecular probe for imaging and sensing applications. Moreover, further research is needed to understand the mechanism of action of 2-(Ethoxyethynyl)pyridine and its interactions with biological targets, which may lead to the discovery of new drugs and agrochemicals.
Méthodes De Synthèse
The synthesis of 2-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction between 2-iodopyridine and ethoxyacetylene, or the reaction between 2-chloropyridine and ethynyl ethyl ether in the presence of a base. The yield of 2-(Ethoxyethynyl)pyridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst used.
Applications De Recherche Scientifique
2-(Ethoxyethynyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, 2-(Ethoxyethynyl)pyridine has been used in the synthesis of a potent anticancer agent, as well as a herbicide and an insecticide. Moreover, 2-(Ethoxyethynyl)pyridine has been used to prepare conjugated polymers for organic electronic devices, such as solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
163680-64-6 |
|---|---|
Nom du produit |
2-(Ethoxyethynyl)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
Clé InChI |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
SMILES canonique |
CCOC#CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
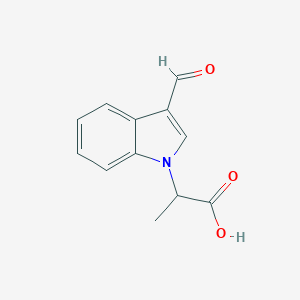
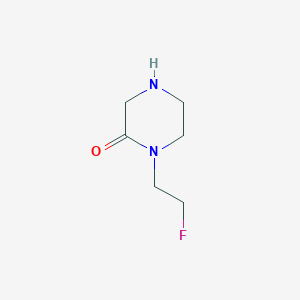
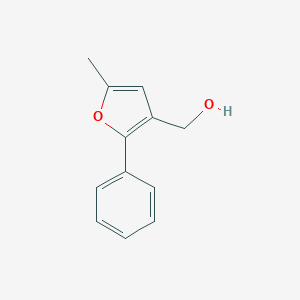
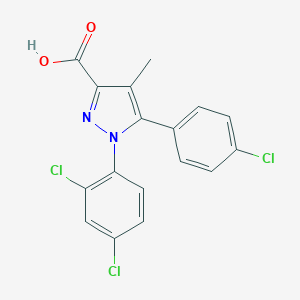
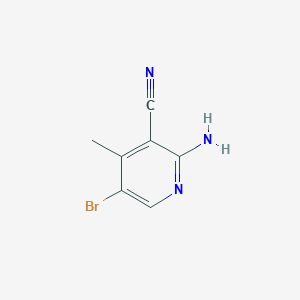
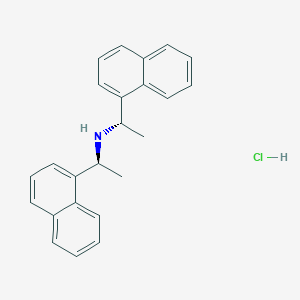
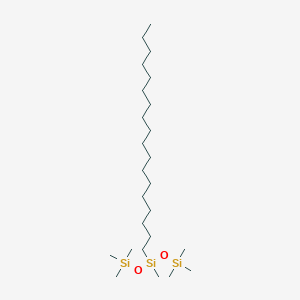
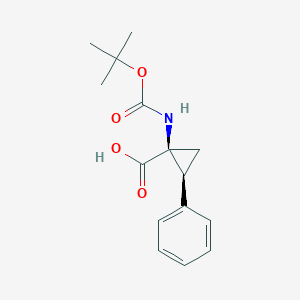
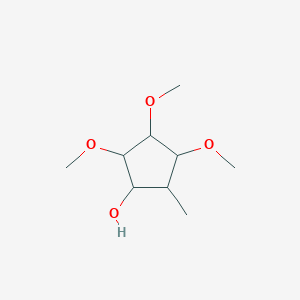
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
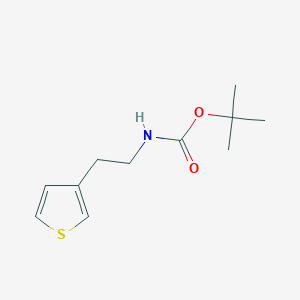
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)